1,4-Di(bromomethyl)benzene-d4
CAS No.: 74903-75-6
Cat. No.: VC0118102
Molecular Formula: C8H8Br2
Molecular Weight: 267.984
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74903-75-6 |
|---|---|
| Molecular Formula | C8H8Br2 |
| Molecular Weight | 267.984 |
| IUPAC Name | 1,4-bis(bromomethyl)-2,3,5,6-tetradeuteriobenzene |
| Standard InChI | InChI=1S/C8H8Br2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6H2/i1D,2D,3D,4D |
| Standard InChI Key | RBZMSGOBSOCYHR-RHQRLBAQSA-N |
| SMILES | C1=CC(=CC=C1CBr)CBr |
Introduction
Chemical Structure and Properties
Structural Features
1,4-Di(bromomethyl)benzene-d4 consists of a benzene ring with four deuterium atoms at positions 2, 3, 5, and 6, while positions 1 and 4 are occupied by bromomethyl (-CH₂Br) groups. This arrangement creates a symmetrical molecule with distinctive reactivity at the bromomethyl positions. The chemical formula is C₈H₄D₄Br₂, reflecting the deuterium substitution pattern .
Chemical Identifiers and Properties
The following table presents key chemical identifiers and properties of 1,4-Di(bromomethyl)benzene-d4:
Physical Properties
The physical properties of 1,4-Di(bromomethyl)benzene-d4 determine its behavior in various environments and applications:
| Property | Value | Source |
|---|---|---|
| Appearance | White Solid | |
| Solubility | Soluble in Dichloromethane and Methanol | |
| State at Room Temperature | Solid |
Preparation Methods and Synthesis
Synthetic Routes
The primary method for synthesizing 1,4-Di(bromomethyl)benzene-d4 involves the bromination of deuterated 1,4-dimethylbenzene (p-xylene-d4). This reaction typically employs bromine (Br₂) as the brominating agent in the presence of a suitable catalyst.
The general synthetic pathway can be summarized as:
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Starting with 1,4-dimethylbenzene-d4 (p-xylene with deuterium atoms on the ring)
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Introducing bromine (Br₂) in the presence of catalysts such as iron (Fe) or aluminum bromide (AlBr₃)
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Conducting the reaction under controlled temperature and in an inert atmosphere to prevent side reactions
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Purification of the resulting 1,4-Di(bromomethyl)benzene-d4 through appropriate techniques
Reaction Conditions
The bromination reaction typically requires specific conditions to ensure selectivity for the methyl groups rather than the aromatic ring:
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Temperature control: Usually maintained between 25-80°C depending on the specific protocol
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Light exposure: Often conducted under illumination when using N-bromosuccinimide (NBS) as an alternative brominating agent
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Solvent selection: Commonly carbon tetrachloride (CCl₄), chloroform (CHCl₃), or other non-polar solvents
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Catalysis: May employ iron, aluminum bromide, or radical initiators like peroxides
Chemical Reactivity
Types of Reactions
1,4-Di(bromomethyl)benzene-d4 participates in various chemical reactions, primarily driven by the reactivity of the bromomethyl groups:
Substitution Reactions
The bromomethyl groups readily undergo nucleophilic substitution reactions with various nucleophiles, making this compound an excellent alkylating agent. Common nucleophiles include hydroxides, alkoxides, amines, thiols, and carboxylates.
Oxidation Reactions
The methylene groups can be oxidized to form carboxylic acids or aldehydes, depending on the oxidizing agent and conditions employed. Complete oxidation leads to terephthalic acid derivatives, while selective oxidation can yield aldehyde functionalities.
Reduction Reactions
The carbon-bromine bonds can be reduced to generate the corresponding hydrocarbons. This transformation is commonly achieved using various reducing agents and can be selective depending on the conditions employed.
Common Reagents and Reaction Conditions
The following table outlines typical reagents and conditions used in reactions involving 1,4-Di(bromomethyl)benzene-d4:
| Reaction Type | Common Reagents | Typical Conditions | Major Products |
|---|---|---|---|
| Nucleophilic Substitution | NaOH, KOH, Amines, Thiols | Polar solvents (ethanol, water), room temperature to reflux | Substituted derivatives |
| Oxidation | KMnO₄, CrO₃ | Acidic or basic conditions, elevated temperatures | Terephthalic acid derivatives, aldehydes |
| Reduction | LiAlH₄, H₂/catalyst | Inert atmosphere, controlled temperature | 1,4-dimethylbenzene-d4 |
Applications in Research and Industry
Applications in Chemical Research
In chemical research, 1,4-Di(bromomethyl)benzene-d4 serves multiple purposes:
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As a deuterated building block for the synthesis of complex organic molecules and polymers
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In mechanistic studies to track reaction pathways and investigate isotope effects
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As a precursor for preparing other deuterated compounds
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In the development of advanced materials with specific properties
Applications in Biological Research
The compound finds applications in biological research contexts:
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Development of deuterium-labeled compounds for tracing biological pathways
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Study of metabolic processes where isotopic labeling allows for precise tracking
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Investigation of pharmacokinetic properties in drug development
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Preparation of internal standards for quantitative bioanalysis
Applications in Analytical Chemistry
As a deuterated reference material, 1,4-Di(bromomethyl)benzene-d4 plays important roles in analytical chemistry:
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Serving as an internal standard in nuclear magnetic resonance (NMR) spectroscopy
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Acting as a reference material in mass spectrometry
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Facilitating the determination of quantitative aspects in complex mixtures
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Enabling distinguished analysis in metabolomics and proteomics studies
Comparison with Similar Compounds
Comparison with Non-deuterated Analog
The primary difference between 1,4-Di(bromomethyl)benzene-d4 and its non-deuterated counterpart (1,4-Di(bromomethyl)benzene, CAS: 623-24-5) lies in the isotopic substitution on the benzene ring. This modification results in:
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Different spectroscopic properties, particularly in NMR and mass spectrometry
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Slight alterations in physical properties due to the isotope effect
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Potential differences in reaction kinetics (kinetic isotope effect)
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Enhanced utility in mechanistic studies and analytical applications
Comparison with Structural Analogs
The following table compares 1,4-Di(bromomethyl)benzene-d4 with structurally related compounds:
Biological Activity
Antimicrobial Properties
Research has indicated that halogenated compounds structurally similar to 1,4-Di(bromomethyl)benzene-d4 can exhibit antimicrobial properties. Studies suggest several mechanisms:
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Disruption of bacterial cell membranes due to the lipophilic nature of brominated moieties
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Increased membrane permeability leading to cell lysis
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Interference with essential cellular processes in microorganisms
In particular, studies evaluating the antimicrobial efficacy of various brominated compounds against bacteria such as Staphylococcus aureus and Escherichia coli have shown significant activity, with minimum inhibitory concentrations comparable to certain established antibiotics.
Enzyme Interactions
Research has also explored interactions between benzyl bromide derivatives and enzymes involved in drug metabolism:
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Potential inhibition of cytochrome P450 enzymes, with studies showing reduction in enzyme activity by up to 70% at specific concentrations
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Alkylation of nucleophilic sites in proteins, potentially altering their structure and function
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Possible applications in modulating drug metabolism pathways
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